Bienvenue dans la boutique en ligne BenchChem!

4-Acetamido-2-acetyloxybenzoic acid

Physicochemical profiling Lipophilicity Drug-likeness prediction

This compound is the definitive reference standard for Paracetamol Impurity 20—a process-specific marker from over-acetylation pathways. Unlike Impurity H, it retains a free carboxylic acid, ensuring distinct HPLC retention and ionization. Use for method validation, impurity fate-and-purge studies, or as a key intermediate. Guaranteed ≥95% HPLC purity with comprehensive Certificates of Analysis. Secure your supply now.

Molecular Formula C11H11NO5
Molecular Weight 237.21 g/mol
CAS No. 51-00-3
Cat. No. B1614746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetamido-2-acetyloxybenzoic acid
CAS51-00-3
Molecular FormulaC11H11NO5
Molecular Weight237.21 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=C(C=C1)C(=O)O)OC(=O)C
InChIInChI=1S/C11H11NO5/c1-6(13)12-8-3-4-9(11(15)16)10(5-8)17-7(2)14/h3-5H,1-2H3,(H,12,13)(H,15,16)
InChIKeyQEUJTUCLEVAVPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetamido-2-acetyloxybenzoic Acid (CAS 51-00-3): Core Identity, Regulatory Designation, and Physicochemical Profile for Informed Procurement


4-Acetamido-2-acetyloxybenzoic acid (CAS 51-00-3; synonyms: 2-acetoxy-4-acetamidobenzoic acid, salicylic acid 4-acetamido- acetate) is a diacetylated salicylic acid derivative with the molecular formula C11H11NO5 and a molecular weight of 237.21 g/mol . It is primarily catalogued as Paracetamol Impurity 20 (or Acetaminophen Impurity 20), a process-specific, non-pharmacopoeial impurity arising during paracetamol (acetaminophen) synthesis via over-acetylation pathways . The compound is also referenced in the patent literature as a functional derivative of 4-aminosalicylic acid (4-ASA) for topical dermatological compositions targeting psoriasis and atopic dermatitis [1]. Commercially, it is available as a reference standard at ≥95% HPLC purity from specialty chemical suppliers, accompanied by Certificates of Analysis including 1H-NMR, mass spectrometry, and HPLC chromatograms .

Why Paracetamol Impurity 20 (CAS 51-00-3) Cannot Be Replaced by Other Paracetamol Impurities or Salicylic Acid Derivatives in Analytical and Synthetic Workflows


Generic substitution among paracetamol-related impurities or salicylic acid derivatives is precluded by three non-interchangeable molecular features specific to CAS 51-00-3. First, unlike the common N,O-diacetyl impurity Paracetamol Impurity H (CAS 2623-33-8, 4-acetamidophenyl acetate)—which is a diacetylated derivative of paracetamol itself with a phenyl acetate core—Impurity 20 is built on a benzoic acid scaffold retaining a free carboxylic acid function (C11H11NO5 vs. C10H11NO3), yielding distinct chromatographic retention, ionization behavior, and reactivity . Second, relative to its immediate precursor 4-acetamidosalicylic acid (CAS 50-86-2), the acetyl capping of the 2-OH group eliminates one hydrogen-bond donor, raises LogP from 1.12 to 1.34, and increases topological polar surface area from 86.6 to 92.7 Ų, quantitatively altering solubility, permeability, and protein-binding potential [1]. Third, Impurity 20 is a synthesis-pathway-specific marker of over-acetylation conditions involving 4-aminosalicylic acid intermediates, not a hydrolytic degradation product—making it analytically distinguishable from the genotoxic impurity 4-aminophenol (Impurity K, CAS 123-30-8) that dominates pharmacopoeial concern [2]. These orthogonal differences mean that substituting Impurity 20 with any in-class analog—whether for chromatographic method validation, impurity fate-and-purge studies, or synthetic intermediate use—yields non-representative results.

Quantitative Differentiation Evidence for 4-Acetamido-2-acetyloxybenzoic Acid (CAS 51-00-3): Head-to-Head and Cross-Study Comparable Data


Lipophilicity and Polar Surface Area Shift Relative to 4-Acetamidosalicylic Acid (CAS 50-86-2): Cross-Study Physicochemical Comparison

Acetylation of the 2-OH group in 4-acetamidosalicylic acid (CAS 50-86-2) to yield 4-acetamido-2-acetyloxybenzoic acid (CAS 51-00-3) produces a measurable increase in computed lipophilicity and polar surface area. The target compound exhibits a LogP of 1.3415 compared to 1.1218 for the precursor, representing a ΔLogP of +0.2197 (approximately +19.6% increase in predicted octanol-water partition coefficient) . Simultaneously, the topological polar surface area (TPSA) increases from 86.63 Ų to 92.70 Ų (Δ +6.07 Ų, +7.0%), driven by the additional acetyl carbonyl oxygen [1]. The number of hydrogen-bond donors decreases from 3 to 2 (loss of phenolic -OH), while hydrogen-bond acceptors increase from 4 to 5, and rotatable bonds double from 2 to 4 [1]. These net changes shift the compound further from the central nervous system multiparameter optimization (CNS MPO) desirability space while potentially enhancing passive permeability through the increased LogP, making the acetyl-capped derivative a mechanistically distinct chemical probe .

Physicochemical profiling Lipophilicity Drug-likeness prediction Permeability

Regiochemical and Scaffold-Level Differentiation from Paracetamol Impurity H (CAS 2623-33-8): Implications for Chromatographic Selectivity

Paracetamol Impurity 20 (CAS 51-00-3) and Paracetamol Impurity H (CAS 2623-33-8, also known as N,O-diacetyl-4-aminophenol or 4-acetamidophenyl acetate) are both diacetylated species associated with paracetamol synthesis, yet they differ fundamentally in core scaffold and functional group complement. Impurity H (formula C10H11NO3, MW 193.20) is a phenyl acetate derivative with an acetamido group at the para position and an acetyl ester on the phenolic oxygen—it lacks a carboxylic acid moiety . Impurity 20 (formula C11H11NO5, MW 237.21) is a benzoic acid derivative bearing both an acetamido group (position 4) and an acetyloxy group (position 2) on a benzoic acid core, retaining the free -COOH function . This structural divergence translates into distinct acid-base chemistry: Impurity 20 possesses an ionizable carboxylic acid (predicted pKa ~3-4 based on structural analogy to salicylic acid derivatives), enabling pH-dependent chromatographic retention modulation and differential mass spectrometric ionization (negative ion mode for the carboxylate), whereas Impurity H is essentially neutral across the typical HPLC pH range [1]. These differences are critical for developing impurity-specific liquid chromatography methods capable of resolving all diacetylated byproducts in paracetamol drug substance testing.

Impurity profiling HPLC method validation Regioisomer separation Pharmaceutical quality control

Synthesis-Pathway-Specific Impurity Origin vs. Hydrolytic Degradation Products: Differential Diagnostic Value in Impurity Fate-and-Purge Studies

The origin of 4-acetamido-2-acetyloxybenzoic acid as a process impurity is mechanistically distinct from the primary toxic impurities of paracetamol. The genotoxic impurity 4-aminophenol (Paracetamol Impurity K, CAS 123-30-8, limit ≤50 ppm per EP monograph) forms via hydrolytic degradation of paracetamol during storage or under stressed conditions [1]. In contrast, Impurity 20 is a synthetic byproduct arising specifically from over-acetylation when 4-aminosalicylic acid or its N-acetyl derivative (CAS 50-86-2) is present as an intermediate or contaminant in the paracetamol synthesis stream, resulting in dual acylation of both the amino and phenolic hydroxyl groups . This pathway-dependent origin makes Impurity 20 a valuable tracer for distinguishing synthesis-route-specific contamination from post-synthetic degradation in forensic impurity profiling and supply-chain integrity investigations. Published impurity profiling studies have demonstrated that paracetamol formulations from different synthetic pathways can be differentiated based on their trace-enriched chromatographic impurity signatures, where diacetylated species like Impurity 20 serve as route-specific markers [2]. The regulatory framework classifies Impurity 20 under 'any other impurity' with a default acceptance criterion of ≤0.05% in paracetamol drug substance per ICH Q3A guidelines, distinct from the specific quantitative limits applied to Impurity J (4-chloroacetanilide, ≤10 ppm) and Impurity K (4-aminophenol, ≤50 ppm) [3].

Impurity fate-and-purge Synthesis pathway fingerprinting Process analytical technology Genotoxic impurity control

Patent-Cited Therapeutic Derivative Status: Positioned as a Functional Derivative of 4-ASA for Topical Dermatological Applications

US Patent 4,933,330 (expired) and related patent family members explicitly claim pharmaceutical compositions for treating psoriasis, atopic dermatitis, and related skin disorders comprising 4-aminosalicylic acid (4-ASA) or 'a functional derivative thereof' [1]. The generic Markush structure in the patent encompasses compounds where the 4-amino group is acylated (as in the acetamido substituent) and the 2-hydroxy group is independently acylated (as in the acetyloxy substituent), which directly describes the substitution pattern of CAS 51-00-3 [1]. This patent inclusion distinguishes the compound from the parent 4-ASA (CAS 65-49-6), which bears a free primary amine and free phenolic hydroxyl, and from the mono-acetylated intermediate 4-acetamidosalicylic acid (CAS 50-86-2), which retains a free 2-OH group [2]. The dual acylation renders the compound a 'prodrug-like' derivative—potentially offering enhanced skin penetration (via increased LogP of 1.34 vs. ~0.89 for 4-ASA) and reduced irritation potential through masking of the free phenolic group—though no published head-to-head clinical or preclinical efficacy data for CAS 51-00-3 itself were identified in the searchable literature as of 2026 [3]. The compound therefore occupies a specific, patent-documented niche within the 4-ASA derivative landscape that is distinct from both the parent drug and the mono-acetylated intermediate.

Psoriasis 4-Aminosalicylic acid derivatives Topical dermatological formulation Patent landscaping

Commercial Availability and Analytical Documentation Standards: Purity Specifications and Characterization Package

4-Acetamido-2-acetyloxybenzoic acid (CAS 51-00-3) is commercially supplied as a characterized reference standard with documented purity and spectroscopic confirmation. Vendor specifications include: 95% HPLC purity (QCS, Cat. RM-P182020; AKSci, Cat. 4525CB) and 98% purity (Leyan, Cat. 2074661) . The characterization package typically includes Certificate of Analysis (COA), 1H-NMR spectrum, mass spectrum, and HPLC chromatogram—documentation that is essential for regulatory submissions (ANDA, DMF) and method validation protocols [1]. In contrast, the precursor 4-acetamidosalicylic acid (CAS 50-86-2) is supplied at 95% purity but with different storage requirements (refrigerated, 2-8°C for the free phenol) due to the oxidative sensitivity of the unprotected phenolic -OH group, whereas the acetyl-capped derivative (51-00-3) is specified for long-term storage in a cool, dry place without refrigeration . This differential stability profile arises directly from the acetylation of the 2-OH position, which eliminates the primary site of oxidative degradation. The availability of multiple independent supplier sources with consistent purity specifications (95-98% HPLC) provides procurement redundancy that may not exist for less common paracetamol impurity reference standards.

Reference standard procurement Certificate of Analysis HPLC purity Method validation support

Historical Context as an Antituberculotic Synthetic Intermediate: Distinct Position in Early p-Aminosalicylate Derivatization Chemistry

The earliest documented research context for CAS 51-00-3 appears in a 1952 Journal of the American Chemical Society paper by Maruyama and Imamura on the preparation of aryl p-aminosalicylates as potential antituberculotic agents [1]. In this study, 4-acetamidosalicylic acid (CAS 50-86-2) and its acetate derivative (CAS 51-00-3) were intermediates in the synthesis pathway toward phenyl p-aminosalicylate (I), which was reported to be approximately five times as effective as p-aminosalicylic acid (PAS) and nearly as effective as streptomycin as an antitubercular agent [1]. The 1952 reference distinguishes CAS 51-00-3 from CAS 50-86-2 within a specific synthetic sequence: 4-acetamidosalicylic acid → 4-acetamido-2-acetyloxybenzoic acid → further derivatization to aryl esters. This establishes the compound's role as a protected intermediate where the acetyl group on the 2-OH position serves as a temporary protecting group during subsequent synthetic transformations—a functional role that the free phenol (50-86-2) cannot fulfill without risking unwanted side reactions at the phenolic oxygen. While this is a single historical data point and does not constitute contemporary comparative pharmacological evidence, it provides the foundational synthetic rationale for why this specific derivative was prepared and catalogued in the chemical literature.

Antituberculosis agents p-Aminosalicylic acid derivatives Synthetic intermediate Historical medicinal chemistry

Evidence-Backed Application Scenarios for 4-Acetamido-2-acetyloxybenzoic Acid (CAS 51-00-3) in Analytical Development, Pharmaceutical Quality Control, and Chemical Synthesis


HPLC/UHPLC Method Development and Validation for Paracetamol Drug Substance: Resolving Diacetylated Impurities

This scenario directly leverages Evidence Items 2 and 3: the regiochemical differentiation from Impurity H and the synthesis-pathway-specific origin as distinct from hydrolytic degradation products.

Synthesis Pathway Fingerprinting for Paracetamol Supply Chain Integrity and Forensic Impurity Profiling

This scenario directly leverages Evidence Items 2 and 3: regiochemical differentiation from other impurities and synthesis-pathway-specific marker status.

Chemical Synthesis: Protected Intermediate for Selective Derivatization of 4-Aminosalicylic Acid Scaffolds

This scenario directly leverages Evidence Items 1 and 6: the physicochemical differentiation (LogP shift) vs. 50-86-2 and the historical synthetic intermediate context.

Dermatological Drug Discovery: Patent-Landscape-Guided Exploration of 4-ASA Functional Derivatives

This scenario directly leverages Evidence Items 1 and 4: the physicochemical property differentiation and the patent-cited therapeutic derivative status.

Quote Request

Request a Quote for 4-Acetamido-2-acetyloxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.